1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a hydroxychroman core linked via a methyl group to the urea moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group on the phenyl ring is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which can improve metabolic stability and binding affinity .
Properties
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-5-1-3-7-14(12)23-16(24)22-11-17(25)9-10-26-15-8-4-2-6-13(15)17/h1-8,25H,9-11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNUUOOHMISOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the chroman-4-one framework: This can be achieved through various synthetic methodologies, including the use of catalysts and specific reaction conditions to form the chromanone structure.
Introduction of the hydroxy group: The hydroxy group is introduced at the 4-position of the chromanone ring through selective hydroxylation reactions.
Attachment of the urea moiety: The urea group is attached to the chromanone derivative through a reaction with an appropriate isocyanate or carbamate precursor.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromanone ring can be reduced to form chromanol derivatives.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogenated compounds or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield chromanone derivatives, while reduction of the chromanone ring may produce chromanol derivatives.
Scientific Research Applications
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The chromanone framework allows it to interact with various enzymes and receptors, modulating their activity. The trifluoromethylphenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous urea derivatives, focusing on substituents, molecular properties, and inferred biological activities.
Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Substituent Effects on Activity and Stability
- Trifluoromethyl Phenyl Groups : Compounds with CF₃-substituted phenyl rings (e.g., 11j, TRC-C596195) are prevalent in anticancer and antimicrobial agents due to improved metabolic stability and hydrophobic interactions . The target compound’s 2-CF₃-phenyl group may offer similar advantages.
- Heterocyclic Additions : Thiazole-piperazine hybrids (e.g., 11j) and pyridine-ureas (e.g., compound 83) show enhanced binding to kinases or receptors, suggesting that the hydroxychroman group in the target compound could similarly modulate target engagement .
Key Research Findings
Substituent Positioning : The 2-CF₃-phenyl group in the target compound differs from the 3-CF₃-phenyl in compound 83, which may alter steric interactions with target proteins .
Hydroxychroman vs. Thiazole/Piperazine : The hydroxychroman core may offer superior antioxidant properties compared to thiazole-piperazine hybrids, which are more commonly associated with kinase inhibition .
Purity and Characterization : Compounds like TRC-C596195 () are rigorously characterized (>95% purity), underscoring the importance of analytical validation for the target compound .
Biological Activity
1-((4-Hydroxychroman-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound with significant potential in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17F3N2O3, with a molecular weight of 366.3 g/mol. The structure features a hydroxychroman moiety, a urea group, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17F3N2O3 |
| Molecular Weight | 366.3 g/mol |
| CAS Number | 1396843-79-0 |
Research indicates that this compound exhibits biological activities primarily through the inhibition of specific enzymes and ion channels. Notably, it has been identified as an inhibitor of the sodium channel Nav 1.7, which plays a crucial role in pain signaling pathways. This inhibition can lead to analgesic effects, making the compound a candidate for pain management therapies .
Additionally, the hydroxychroman component is associated with antioxidant properties, which may enhance the therapeutic profile of the compound by mitigating oxidative stress .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of diaryl ureas have shown significant antiproliferative activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .
The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation. For example, one related compound demonstrated an IC50 value of 2.39 μM against A549 cells, comparable to established treatments like sorafenib .
Case Studies
Case Study 1: Analgesic Potential
In a study investigating the analgesic effects of sodium channel inhibitors, this compound was highlighted for its ability to reduce pain responses in animal models. The compound's efficacy was attributed to its selective inhibition of Nav 1.7 channels .
Case Study 2: Anticancer Activity
Another study assessed various urea derivatives for their anticancer properties using MTT assays. Among these, compounds structurally related to this compound exhibited significant growth inhibition in cancer cell lines, suggesting potential as lead compounds for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
